molecular formula C20H14BrN3O3 B11619738 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11619738
M. Wt: 424.2 g/mol
InChI Key: YQBXIGXDWOSMOV-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a unique structure combining an indole moiety with a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by its bromination to introduce the bromo group. The brominated indole is then reacted with a pyrimidine trione derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, pyrimidine trione, and various solvents and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromo group in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced pyrimidine trione compounds.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is investigated for its potential use in materials science. Its unique properties may make it suitable for developing new materials with specific characteristics, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrimidine trione core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[(5-iodo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features. The presence of the bromo group in the indole moiety and the pyrimidine trione core provides distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H14BrN3O3/c1-11-2-5-14(6-3-11)24-19(26)16(18(25)23-20(24)27)8-12-10-22-17-7-4-13(21)9-15(12)17/h2-10,26H,1H3,(H,23,25,27)/b12-8+

InChI Key

YQBXIGXDWOSMOV-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.